molecular formula C21H24ClFN2O3S B11332934 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide

Cat. No.: B11332934
M. Wt: 438.9 g/mol
InChI Key: HTMAMQWQXLZPFK-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H24ClFN2O3S. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and various substituents including chloro, fluoro, and ethyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl group, in particular, may influence its reactivity and interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C21H24ClFN2O3S

Molecular Weight

438.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H24ClFN2O3S/c1-2-15-6-3-4-9-20(15)24-21(26)16-10-12-25(13-11-16)29(27,28)14-17-18(22)7-5-8-19(17)23/h3-9,16H,2,10-14H2,1H3,(H,24,26)

InChI Key

HTMAMQWQXLZPFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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